molecular formula C22H16FNO5S B2431707 methyl 7-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291864-96-4

methyl 7-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2431707
CAS RN: 1291864-96-4
M. Wt: 425.43
InChI Key: YNOFAZZMZKREME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C22H16FNO5S and its molecular weight is 425.43. The purity is usually 95%.
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Scientific Research Applications

Positive Allosteric Modulators of AMPA Receptors

A study by Francotte et al. (2007) discusses the design, synthesis, and pharmacological evaluation of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, including derivatives with substitutions that potentiate AMPA receptors. These compounds have been identified to enhance cognition in vivo, suggesting their potential for treating cognitive disorders (Francotte et al., 2007).

Antitumor Activity

Leong et al. (2003) explored the antitumor properties of 2-(4-aminophenyl)benzothiazoles, demonstrating that these compounds can generate DNA adducts in sensitive tumor cells, highlighting their selective anticancer activity. This suggests potential applications in cancer therapy (Leong et al., 2003).

Synthesis of Fluorinated Benzothiazines

Gupta et al. (1993) reported on the synthesis of fluorinated phenothiazines and benzothiazines, offering insights into the synthetic routes and spectral investigation of these compounds. These findings contribute to the development of fluorine-bearing heterocyclic compounds with potential pharmaceutical applications (Gupta et al., 1993).

Potassium Channel Openers

A study by de Tullio et al. (2005) on 6,7-disubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxides revealed their activity as potassium channel openers, highlighting their potential in regulating insulin release and vascular smooth muscle relaxation. This indicates their possible use in treating diabetes and hypertension (de Tullio et al., 2005).

Anticancer Agents and DNA Adduct Formation

Trapani et al. (2003) discussed the role of the aryl hydrocarbon receptor (AhR) in the cytotoxicity induced by fluorinated benzothiazoles in cancer cells. The study underscores the importance of AhR in mediating the antitumor effects of these compounds, suggesting a targeted approach in cancer treatment (Trapani et al., 2003).

properties

IUPAC Name

methyl 7-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO5S/c1-28-22(25)21-14-24(19-12-7-15(23)13-20(19)30(21,26)27)16-8-10-18(11-9-16)29-17-5-3-2-4-6-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOFAZZMZKREME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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